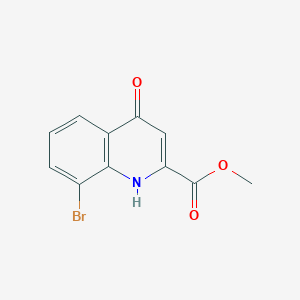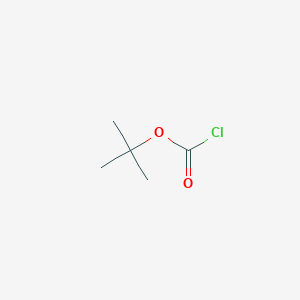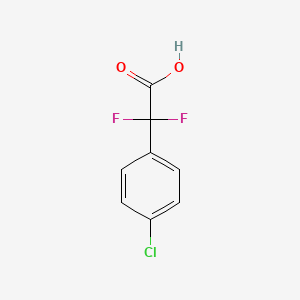
2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Chlorophenyl)-2,2-difluoroacetic acid (DFCA) is an organofluorine compound with the chemical formula C8H5ClF2O2. It is a colorless, water-soluble solid that is used in a variety of scientific and industrial applications. DFCA is a relatively new compound and has been the subject of much research in recent years.
Scientific Research Applications
2-(4-Chlorophenyl)-2,2-difluoroacetic acid has a wide range of scientific applications, including in the fields of organic synthesis, analytical chemistry, materials science, and biochemistry. In organic synthesis, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. In analytical chemistry, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as a reagent for the determination of various compounds. In materials science, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as a monomer in the preparation of polymers and other materials. In biochemistry, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as a reagent for the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-2,2-difluoroacetic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to block the biosynthesis of certain bacterial lipids , suggesting that 2-(4-Chlorophenyl)-2,2-difluoroacetic acid may also interfere with lipid metabolism or other related biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be soluble in water , which could potentially influence their bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Action Environment
Similar compounds have been found to be stable under a variety of conditions , suggesting that the compound may also be stable under a range of environmental conditions.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is water-soluble and stable under a variety of conditions. However, there are also some limitations to its use in laboratory experiments. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a strong inhibitor of enzymes involved in the synthesis of fatty acids, and thus its use may lead to decreased levels of fatty acids in cells.
Future Directions
There are several potential future directions for research on 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. One potential direction is to further investigate its mechanism of action, as it is not yet fully understood. Another potential direction is to explore its potential therapeutic applications, such as in the treatment of obesity and other metabolic disorders. Additionally, further research could be conducted on its potential applications in materials science and organic synthesis. Finally, further research could be conducted on its potential toxicity and safety profile.
properties
IUPAC Name |
2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMMDCITYLSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432194 | |
| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2,2-difluoroacetic acid | |
CAS RN |
475301-73-6 | |
| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



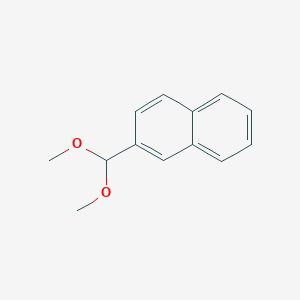

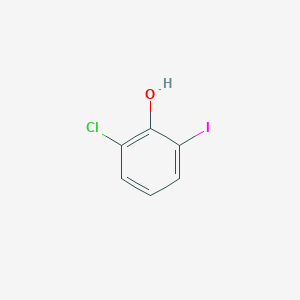
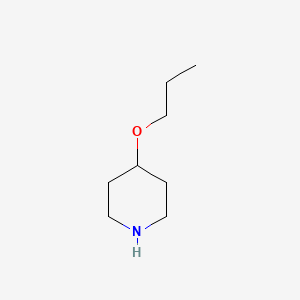
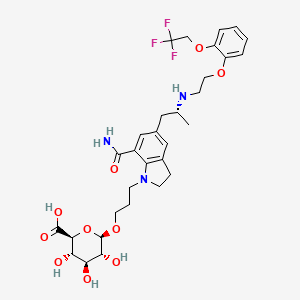
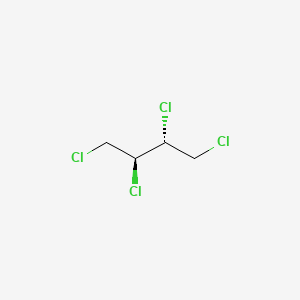
![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
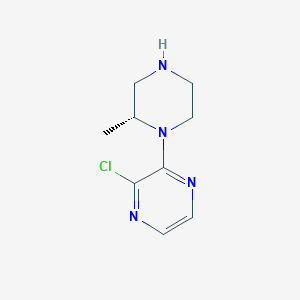
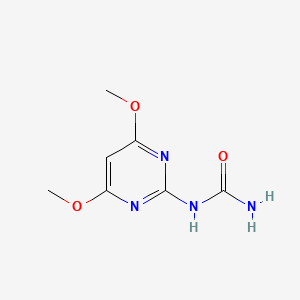
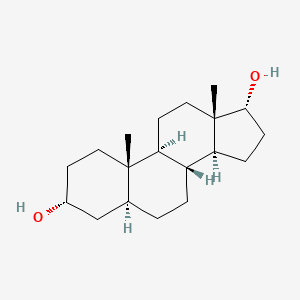
![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)

